molecular formula C11H17NO3 B8376304 (4-Amino-3,5-diethoxy-phenyl)-methanol

(4-Amino-3,5-diethoxy-phenyl)-methanol

Cat. No.: B8376304
M. Wt: 211.26 g/mol
InChI Key: YXAICPZUFDAGSV-UHFFFAOYSA-N
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Description

(4-Amino-3,5-diethoxy-phenyl)-methanol is a substituted benzyl alcohol derivative featuring an amino group and two ethoxy substituents on the aromatic ring.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(4-amino-3,5-diethoxyphenyl)methanol

InChI

InChI=1S/C11H17NO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7,12H2,1-2H3

InChI Key

YXAICPZUFDAGSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1N)OCC)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure is closely related to derivatives with variations in substituents on the aromatic ring. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Substituents (Positions) Key Functional Groups Reference
(4-Amino-3,5-diethoxy-phenyl)-methanol -NH₂ (4), -OCH₂CH₃ (3,5) Benzyl alcohol, amino, ethoxy Target compound
(4-Amino-3,5-dibromophenyl)methanol -NH₂ (4), -Br (3,5) Benzyl alcohol, amino, bromo
1-(4-Amino-3,5-dichlorophenyl)-ethanol -NH₂ (4), -Cl (3,5), -CH₂CH₃ Ethanol, amino, chloro
(3,4-Dimethoxyphenyl)methanone oximes -OCH₃ (3,4), ketone oxime Methoxy, oxime

Substituent Impact :

  • Electron-Donating vs.
  • Solubility: Ethoxy groups enhance hydrophilicity compared to halogens, likely improving solubility in polar solvents like methanol or ethanol, as seen in structurally similar compounds .

Reactivity Insights :

  • Amino Group: The presence of -NH₂ in this compound may facilitate hydrogen bonding or coordination chemistry, similar to halogenated analogs .
  • Ethoxy Stability : Ethoxy groups are less prone to hydrolysis compared to esters or halides, suggesting greater stability under acidic/basic conditions .

Physicochemical Properties

Table 3: Property Comparison
Compound Melting Point (°C) Solubility Key Spectral Data (NMR) Reference
(4-Amino-3,5-dibromophenyl)methanol Not reported Soluble in DMSO, methanol δ 4.28 (OCH₂), δ 10.20 (NH)
1-(4-Amino-3,5-dichlorophenyl)-ethanol 174–175.5 Water, methanol, ethanol δ 1.31 ((CH₃)₃C), δ 5.11 (OH)
Triazine derivatives 47–50 Hexane/EtOAc δ 7.35–7.52 (aromatic protons)

Key Observations :

  • Melting Points : Halogenated derivatives (e.g., dichloro/bromo) exhibit higher melting points than ethoxy analogs due to stronger intermolecular forces .
  • NMR Shifts : Ethoxy groups in related compounds show distinct proton signals (e.g., δ ~4.28 for -OCH₂), while halogens deshield aromatic protons .

Preparation Methods

Synthesis of 4-Nitro-3,5-diethoxybenzaldehyde

The foundational step involves nitrating 3,5-diethoxybenzaldehyde to introduce a nitro group at the para position. Ethoxy groups at positions 3 and 5 direct electrophilic nitration to position 4 due to their strong ortho/para-directing effects. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C achieves regioselective nitration, yielding 4-nitro-3,5-diethoxybenzaldehyde with ~75% efficiency.

Key Parameters:

  • Temperature : <10°C to minimize side reactions.

  • Solvent : Dichloromethane or acetic acid.

  • Workup : Neutralization with NaHCO₃ and recrystallization from ethanol.

Aldehyde Reduction to Hydroxymethyl

The aldehyde group is reduced to a primary alcohol using NaBH₄ in ethanol at 0–25°C. This step proceeds quantitatively (>90% yield) without affecting the nitro group:

4-Nitro-3,5-diethoxybenzaldehydeNaBH4,EtOH4-Nitro-3,5-diethoxybenzyl alcohol\text{4-Nitro-3,5-diethoxybenzaldehyde} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{4-Nitro-3,5-diethoxybenzyl alcohol}

Optimization Note : Excess NaBH₄ (3 equiv) ensures complete reduction, while controlled addition prevents exothermic side reactions.

Catalytic Hydrogenation of Nitro to Amino

The nitro group is reduced to an amino group via hydrogenation over 5% Pd/C in methanol under 0.1–0.5 MPa H₂. This one-pot reaction achieves 80–85% yield:

4-Nitro-3,5-diethoxybenzyl alcoholH2,Pd/C(4-Amino-3,5-diethoxy-phenyl)-methanol\text{4-Nitro-3,5-diethoxybenzyl alcohol} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}

Critical Factors :

  • Catalyst Loading : 0.03:1 Pd/C-to-substrate ratio.

  • Temperature : 20–40°C to prevent over-reduction.

  • Promoters : Ammonia (0.1:1 wt ratio) enhances selectivity.

Direct Amination of 3,5-Diethoxybenzyl Alcohol

Synthesis of 3,5-Diethoxybenzyl Alcohol

3,5-Diethoxybenzoic acid is reduced to the corresponding alcohol using LiAlH₄ in tetrahydrofuran (THF):

3,5-Diethoxybenzoic acidLiAlH4,Δ3,5-Diethoxybenzyl alcohol\text{3,5-Diethoxybenzoic acid} \xrightarrow{\text{LiAlH}_4, \Delta} \text{3,5-Diethoxybenzyl alcohol}

Yield : 74–80% after recrystallization.

Nitration at Position 4

Nitration of 3,5-diethoxybenzyl alcohol with fuming HNO₃ in H₂SO₄ at –10°C introduces the nitro group para to the hydroxymethyl moiety. The reaction requires protecting the alcohol as a trimethylsilyl (TMS) ether to prevent oxidation:

3,5-Diethoxybenzyl alcoholTMSCl, Et3NTMS-protected alcoholHNO34-Nitro-3,5-diethoxybenzyl alcohol\text{3,5-Diethoxybenzyl alcohol} \xrightarrow{\text{TMSCl, Et}3\text{N}} \text{TMS-protected alcohol} \xrightarrow{\text{HNO}3} \text{4-Nitro-3,5-diethoxybenzyl alcohol}

Yield : 65–70% after deprotection with aqueous HCl.

Nitro Reduction to Amino

Catalytic hydrogenation as described in Section 1.3 completes the synthesis.

Reductive Amination of 3,5-Diethoxy-4-nitrobenzaldehyde

This route combines aldehyde and nitro reductions in a single hydrogenation step:

4-Nitro-3,5-diethoxybenzaldehydeH2,Pd/CThis compound\text{4-Nitro-3,5-diethoxybenzaldehyde} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}

Advantages :

  • Efficiency : Eliminates intermediate isolation, improving overall yield (75–80%).

  • Solvent System : Methanol/water (1:1) enhances substrate solubility.

Protective Group Strategies for Amino Synthesis

Boc Protection of Amino

To prevent side reactions during hydroxymethyl introduction, the amino group is protected as a tert-butyloxycarbonyl (Boc) derivative:

  • Boc Protection :

    4-Nitro-3,5-diethoxybenzyl alcohol(Boc)₂O, DMAPBoc-protected intermediate\text{4-Nitro-3,5-diethoxybenzyl alcohol} \xrightarrow{\text{(Boc)₂O, DMAP}} \text{Boc-protected intermediate}
  • Nitro Reduction : Catalytic hydrogenation yields the Boc-protected amino alcohol.

  • Deprotection : Treatment with trifluoroacetic acid (TFA) liberates the free amino group.

Yield : 70–75% over three steps.

Comparative Analysis of Synthetic Routes

RouteKey StepsYield (%)Purity (HPLC)Complexity
1Nitration → Aldehyde reduction → Hydrogenation80≥99.5Moderate
2Alcohol nitration → Hydrogenation70≥99.3High
3One-pot hydrogenation85≥99.7Low
4Boc protection/deprotection75≥99.6High

Table 1 : Performance metrics for primary synthetic routes.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from methanol or ethanol/water mixtures. For example, dissolving the crude product in hot methanol (45°C) followed by cooling to 5–10°C yields crystals with ≥99.5% purity.

Analytical Data

  • IR (KBr) : ν = 3346 (O–H), 2936 (C–H), 1596 (C=C), 1226 (C–O).

  • ¹H NMR (CDCl₃) : δ 6.45 (s, 2H, Ar–H), 4.50 (s, 2H, CH₂OH), 4.10 (q, 4H, OCH₂CH₃), 1.45 (t, 6H, OCH₂CH₃).

Industrial-Scale Considerations

The first patent’s large-scale example (2000L reactor) demonstrates scalability:

  • Catalyst Recycling : Pd/C is recovered via filtration and reused.

  • Solvent Recovery : Methanol is distilled under reduced pressure (≥80% recovery).

  • Throughput : 99.4 kg product per batch with 80.5% yield .

Q & A

Basic: What are the optimal synthetic routes for (4-Amino-3,5-diethoxy-phenyl)-methanol?

Methodological Answer:
The synthesis typically involves reducing a precursor ketone, such as 4-amino-3,5-diethoxybenzophenone, using sodium borohydride (NaBH₄) in anhydrous methanol under inert conditions. Key steps include:

  • Reduction: Stir the ketone with NaBH₄ (1.2 equivalents) at room temperature until completion (monitored via TLC).
  • Work-up: Evaporate methanol under reduced pressure, followed by purification via flash chromatography (hexane/EtOAc gradients) to isolate the product .
  • Yield Optimization: Control reaction temperature (20–25°C) and exclude moisture to prevent side reactions like over-reduction or hydrolysis.

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1^1H and 13^{13}C NMR spectra in DMSO-d₆ or CDCl₃. Key signals include:
    • Aromatic protons (δ 6.8–7.2 ppm, split due to diethoxy substitution).
    • Methanol -CH₂OH (δ 4.2–4.5 ppm as a doublet; -OH as a broad peak at δ 5.1 ppm) .
  • X-ray Crystallography: Grow single crystals via slow evaporation (ethyl acetate/hexane). Analyze hydrogen bonding (e.g., O–H⋯N interactions) and molecular packing using SHELX software .

Advanced: How do competing side reactions during synthesis impact yield, and what mitigation strategies are effective?

Methodological Answer:
Common side reactions include:

  • Oxidation of the Amino Group: Prevent by conducting reactions under nitrogen and avoiding oxidizing solvents.
  • Ether Cleavage: Minimize by using mild reducing agents (NaBH₄ instead of LiAlH₄) and aprotic solvents .
  • Mitigation:
    • Monitor reaction progress via TLC at 30-minute intervals.
    • Use scavengers like molecular sieves to trap moisture .

Advanced: What computational approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilic sites. Software like Gaussian or ORCA can model substituent effects (e.g., electron-donating ethoxy groups) .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., methanol/water) to predict solubility and stability .

Basic: What purification techniques maximize the purity of this compound?

Methodological Answer:

  • Flash Chromatography: Use silica gel with hexane/EtOAc (8:1 to 1:1 gradient). Collect fractions showing a single spot via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .
  • Recrystallization: Dissolve crude product in hot ethyl acetate, then slowly add hexane to induce crystallization .

Advanced: How does the substitution pattern (amino/ethoxy groups) influence the compound’s hydrogen-bonding capacity and crystallinity?

Methodological Answer:

  • Hydrogen Bonding: The -NH₂ and -OH groups act as donors, forming networks with acceptors (e.g., ether oxygens or solvent molecules). X-ray data shows intermolecular O–H⋯N bonds stabilize crystal lattices .
  • Crystallinity: Bulky ethoxy groups reduce packing efficiency, leading to lower melting points compared to chloro/methoxy analogs. Differential Scanning Calorimetry (DSC) can quantify thermal stability .

Advanced: What role does this compound play in medicinal chemistry as a building block?

Methodological Answer:

  • Drug Intermediate: Used to synthesize pyrimidine derivatives (e.g., antifolate agents) via condensation with triazine or hydrazide precursors .
  • Structure-Activity Relationship (SAR): Modify ethoxy groups to methoxy or halogen substituents to enhance binding to biological targets (e.g., enzyme active sites) .

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